molecular formula C4H4Br3ClO B15448651 1,1,4-Tribromo-4-chlorobut-3-en-2-ol CAS No. 62872-20-2

1,1,4-Tribromo-4-chlorobut-3-en-2-ol

Cat. No.: B15448651
CAS No.: 62872-20-2
M. Wt: 343.24 g/mol
InChI Key: MBPHGTLKURQKRA-UHFFFAOYSA-N
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Description

1,1,4-Tribromo-4-chlorobut-3-en-2-ol is a polyhalogenated organic compound of significant interest in advanced synthetic chemistry research. This chemical serves as a versatile building block and intermediate for the synthesis of more complex molecules. Its molecular structure, featuring both bromine and chlorine substituents on an unsaturated alcohol backbone, makes it a valuable precursor in various reaction pathways, including further halogenation, elimination, and nucleophilic substitution reactions. Researchers utilize this compound in the exploration of new synthetic methodologies and the development of novel chemical entities. Its potential applications extend to serving as a key intermediate in pharmaceutical research and the study of materials science. Handling of this compound requires appropriate expertise and safety measures, including the use of personal protective equipment in a well-ventilated fume hood. This product is intended for research purposes only and is strictly labeled as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

CAS No.

62872-20-2

Molecular Formula

C4H4Br3ClO

Molecular Weight

343.24 g/mol

IUPAC Name

1,1,4-tribromo-4-chlorobut-3-en-2-ol

InChI

InChI=1S/C4H4Br3ClO/c5-3(8)1-2(9)4(6)7/h1-2,4,9H

InChI Key

MBPHGTLKURQKRA-UHFFFAOYSA-N

Canonical SMILES

C(=C(Cl)Br)C(C(Br)Br)O

Origin of Product

United States

Q & A

Q. How can researchers optimize the synthesis of 1,1,4-Tribromo-4-chlorobut-3-en-2-ol to improve yield and purity?

Methodological Answer:

  • Stepwise Halogenation : Begin with a butenol precursor and perform sequential halogenation under controlled conditions. Bromination should precede chlorination to avoid steric hindrance .
  • Solvent Selection : Use polar aprotic solvents (e.g., dimethylformamide) to stabilize intermediates and enhance reaction kinetics .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, followed by recrystallization in ethanol for higher purity .
  • Monitoring : Track reaction progress via TLC and confirm final structure with 1H NMR^{1}\text{H NMR} (e.g., δ 4.5–5.5 ppm for vinyl protons) .

Q. What analytical techniques are critical for characterizing 1,1,4-Tribromo-4-chlorobut-3-en-2-ol?

Methodological Answer:

  • Spectroscopy :
  • NMR : 13C NMR^{13}\text{C NMR} to resolve quaternary carbons and confirm halogen positions (e.g., C-Br at ~90–110 ppm) .
  • IR : Identify hydroxyl (3200–3600 cm1^{-1}) and C-Br/C-Cl stretches (500–800 cm1^{-1}) .
    • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M-H]^- at m/z 349.7) and isotopic patterns for bromine/chlorine .
    • X-ray Crystallography : For unambiguous structural determination if single crystals are obtainable .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for synthesis and purification steps due to volatile halogenated byproducts .
  • Waste Disposal : Neutralize residues with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the compound’s reactivity under varying catalytic conditions?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare kHk_{\text{H}}/kDk_{\text{D}} to identify rate-determining steps (e.g., proton transfer vs. halogenation) .
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to map transition states and identify steric/electronic barriers in competing pathways .
  • In Situ Monitoring : Employ ReactIR or Raman spectroscopy to detect transient intermediates (e.g., bromonium ions) during reactions .

Q. What strategies can elucidate the compound’s interactions with biological macromolecules?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., haloalkane dehalogenases) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein binding .
  • Fluorescence Quenching : Monitor Trp/Tyr residues in proteins to assess conformational changes upon compound binding .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability)?

Methodological Answer:

  • Controlled Replication : Standardize solvent systems (e.g., DMSO for solubility tests) and temperature (±0.1°C) to minimize variability .
  • Accelerated Stability Studies : Use HPLC to track degradation products under stress conditions (40°C/75% RH) and identify hydrolytic pathways .
  • Cross-Validation : Compare data from multiple techniques (e.g., DSC for melting point vs. capillary tube method) .

Methodological Design & Data Analysis

Q. How to design experiments investigating the compound’s role in multi-step organic syntheses?

Methodological Answer:

  • Retrosynthetic Planning : Identify key disconnections (e.g., C-Br bonds as reactive sites for cross-coupling) .
  • DoE (Design of Experiments) : Use factorial designs to optimize variables (catalyst loading, solvent ratio) and assess interactions .
  • Green Metrics : Calculate E-factor and atom economy to evaluate sustainability of synthetic routes .

Q. What statistical approaches are recommended for analyzing contradictory spectral data?

Methodological Answer:

  • Multivariate Analysis : Apply PCA (Principal Component Analysis) to NMR/IR datasets and cluster outliers .
  • Error Propagation Models : Quantify uncertainty in purity assays (e.g., ±2% for HPLC) using Monte Carlo simulations .
  • Meta-Analysis : Systematically review literature to identify common artifacts (e.g., solvent peaks misassigned as product signals) .

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